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Abstract
Demeton-O, an organophosphate insecticide, exerts its primary neurotoxic effects through the

irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a

state of cholinergic crisis characterized by a wide range of debilitating and potentially fatal

symptoms. This technical guide provides a comprehensive overview of the neurotoxic

properties of Demeton-O, including its mechanism of action, symptomatology, and the

underlying signaling pathways. Quantitative toxicological data, detailed experimental protocols

for neurotoxicity assessment, and visual representations of key mechanisms are presented to

serve as a resource for researchers and professionals in the fields of toxicology, neuroscience,

and drug development.

Introduction
Demeton is an organophosphate pesticide that exists as a mixture of two isomers: Demeton-O
and Demeton-S.[1] Both isomers are effective insecticides and acaricides, but they differ in

their chemical structure and toxicological properties.[1] Demeton-O is a potent neurotoxin that

acts as an acetylcholinesterase (AChE) inhibitor.[1][2] Due to its high toxicity to mammals, its

use has been largely discontinued in many parts of the world.[3] However, understanding its

neurotoxic effects remains crucial for toxicological research, the development of antidotes, and

for assessing the risks of related organophosphorus compounds.
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Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of Demeton-O's neurotoxicity is the irreversible inhibition of

acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter

acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. By inhibiting

AChE, Demeton-O causes an accumulation of ACh, leading to the continuous stimulation of

muscarinic and nicotinic receptors in the central and peripheral nervous systems.[3] This

overstimulation results in a condition known as cholinergic crisis, which is responsible for the

acute symptoms of Demeton-O poisoning.[3]

Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Demeton and

its isomers. It is important to note that specific IC50 values for Demeton-O are not readily

available in the reviewed literature; however, kinetic data for the closely related isomer,

Demeton-S-methyl, provides valuable insight into its interaction with human

acetylcholinesterase.

Compound Parameter Value Species Reference

Demeton Oral LD50 (male) 6 mg/kg Rat [4]

Demeton
Oral LD50

(female)
3 mg/kg Rat [4]

Demeton-S Oral LD50 1.5 mg/kg Rat [3][5]

Demeton-O Oral LD50 7.5 mg/kg Rat [3]

Table 1: Acute Lethal Dose (LD50) of Demeton and its Isomers in Rats. This table presents the

median lethal dose (LD50) for oral administration of Demeton and its individual isomers in rats,

highlighting the high acute toxicity of these compounds.
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Parameter Value Enzyme Source Reference

Second-order rate

constant of inhibition

(k_i)

0.0422 µM⁻¹ min⁻¹
Human

Acetylcholinesterase
[6]

Spontaneous

reactivation constant

(k_s)

0.0202 min⁻¹
Human

Acetylcholinesterase
[6]

Aging constant (k_g) 0.0043 min⁻¹
Human

Acetylcholinesterase
[6]

Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-

methyl. This table provides key kinetic parameters that describe the interaction between

Demeton-S-methyl and human acetylcholinesterase, including the rates of inhibition,

spontaneous reactivation, and aging of the enzyme-inhibitor complex.

Neurotoxic Symptoms
Exposure to Demeton-O can lead to a rapid onset of symptoms, collectively known as a

cholinergic crisis. The signs and symptoms can be categorized based on the type of cholinergic

receptor being overstimulated (muscarinic or nicotinic) and effects on the central nervous

system.
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Receptor Type Symptoms Description

Muscarinic

Salivation, Lacrimation,

Urination, Defecation, GI

distress, Emesis (SLUDGE)

Overstimulation of

parasympathetic nervous

system functions.

Bronchospasm and

Bronchorrhea

Constriction of airways and

excessive mucus production,

leading to respiratory distress.

Bradycardia Slowing of the heart rate.

Miosis Constriction of the pupils.

Nicotinic
Muscle fasciculations and

cramping

Spontaneous, involuntary

muscle twitching.

Tachycardia Increased heart rate.

Hypertension Elevated blood pressure.

Weakness and paralysis

Can progress to respiratory

failure due to paralysis of the

diaphragm and intercostal

muscles.

Central Nervous System
Headache, Dizziness, Anxiety,

Confusion

General neurological

disturbances.

Seizures
Uncontrolled electrical activity

in the brain.

Coma and Respiratory

depression

Severe depression of central

nervous system function,

leading to loss of

consciousness and cessation

of breathing.

Table 3: Clinical Manifestations of Demeton-O Neurotoxicity. This table outlines the diverse

range of symptoms associated with Demeton-O poisoning, categorized by the type of

cholinergic receptor overstimulation and central nervous system effects.
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Signaling Pathways in Demeton-O Neurotoxicity
Beyond the primary mechanism of AChE inhibition, the neurotoxic effects of organophosphates

like Demeton-O are mediated by complex intracellular signaling pathways.

Cholinergic Crisis Signaling Cascade
The accumulation of acetylcholine in the synaptic cleft triggers a cascade of events by

continuously activating muscarinic and nicotinic receptors on postsynaptic neurons and effector

organs.

Exposure Primary Mechanism

Receptor Overstimulation

Clinical Manifestations
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Figure 1: Signaling Pathway of Demeton-O Induced Cholinergic Crisis. This diagram illustrates

the sequence of events following Demeton-O exposure, from the inhibition of

acetylcholinesterase to the overstimulation of cholinergic receptors and the resulting clinical

symptoms.

Oxidative Stress Pathways
Organophosphate exposure is also associated with the induction of oxidative stress, a

condition characterized by an imbalance between the production of reactive oxygen species
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(ROS) and the ability of the body to detoxify these reactive products. While direct studies on

Demeton-O are limited, the general mechanism for organophosphates involves the generation

of ROS, which can damage cellular components and activate stress-response signaling

pathways.
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Figure 2: General Organophosphate-Induced Oxidative Stress Pathways. This diagram depicts

the proposed mechanism by which organophosphates can induce oxidative stress, leading to

cellular damage and the activation of key stress-response signaling pathways like MAPK and

Nrf2.

Experimental Protocols for Neurotoxicity
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The following section outlines a representative experimental protocol for assessing the

neurotoxicity of Demeton-O in a rodent model, based on OECD guidelines for

organophosphorus substances.[7][8][9][10]

Animal Model
Species: Rat (e.g., Wistar or Sprague-Dawley)

Sex: Both males and females

Age: Young adults (e.g., 8-12 weeks old)

Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and

ad libitum access to food and water.

Dosing and Administration
Test Substance: Demeton-O (technical grade)

Vehicle: A suitable vehicle such as corn oil.

Route of Administration: Oral gavage is a common and relevant route of exposure.

Dose Levels: A minimum of three dose levels plus a vehicle control group. Dose levels

should be selected based on acute toxicity data (LD50 values) to elicit a range of effects

from a no-observed-adverse-effect-level (NOAEL) to overt toxicity.

Dosing Regimen: For acute studies, a single dose is administered. For sub-chronic studies,

daily dosing for a period of 28 or 90 days is typical.

Neurotoxicity Endpoints
A comprehensive assessment of neurotoxicity should include a battery of tests to evaluate

functional, biochemical, and histopathological changes.
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Endpoint Category Specific Assays Description

Functional/Behavioral
Functional Observational

Battery (FOB)

Systematic observation of

autonomic function,

neuromuscular coordination,

and sensory responses.

Motor Activity Assessment

Quantification of spontaneous

locomotor activity in an open

field or activity chamber.

Cognitive Function Tests

e.g., Morris water maze or

radial arm maze to assess

learning and memory.

Biochemical
Acetylcholinesterase (AChE)

Activity

Measurement of AChE

inhibition in brain tissue and

red blood cells.

Oxidative Stress Biomarkers

Measurement of markers such

as malondialdehyde (MDA),

reduced glutathione (GSH),

and antioxidant enzyme

activities (e.g., SOD, CAT,

GPx).

Histopathological
Neuropathological

Examination

Microscopic examination of

brain tissue (e.g.,

hippocampus, cerebellum,

cortex) and peripheral nerves

for signs of neuronal damage,

demyelination, or inflammation.

Table 4: Key Endpoints for Demeton-O Neurotoxicity Assessment. This table details the

essential functional, biochemical, and histopathological endpoints that should be evaluated in a

comprehensive neurotoxicity study of Demeton-O.
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The following diagram illustrates a typical workflow for an in vivo neurotoxicity study of an

organophosphate like Demeton-O.
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Figure 3: Experimental Workflow for In Vivo Neurotoxicity Assessment. This flowchart outlines

the key stages of a typical animal study designed to evaluate the neurotoxic effects of

Demeton-O, from initial setup and exposure to comprehensive assessment and data analysis.

Conclusion
Demeton-O is a highly potent neurotoxin that primarily acts by inhibiting acetylcholinesterase,

leading to a severe cholinergic crisis. The neurotoxic effects are multifaceted, involving both

direct overstimulation of cholinergic receptors and the induction of secondary cellular stress

pathways, such as oxidative stress. A thorough understanding of its quantitative toxicity, clinical

symptomatology, and underlying molecular mechanisms is essential for the development of

effective countermeasures and for the risk assessment of other organophosphorus

compounds. The experimental protocols and workflows outlined in this guide provide a

framework for future research aimed at further elucidating the neurotoxic profile of Demeton-O
and related compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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